molecular formula C18H16BrClN4O2S2 B3948893 1-[5-[2-(4-Bromophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(3-chlorophenyl)urea

1-[5-[2-(4-Bromophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(3-chlorophenyl)urea

Cat. No.: B3948893
M. Wt: 499.8 g/mol
InChI Key: WVRNGGNREIEIIE-UHFFFAOYSA-N
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Description

1-[5-[2-(4-Bromophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(3-chlorophenyl)urea is a complex organic compound that features a thiadiazole ring, a bromophenoxy group, and a chlorophenyl urea moiety

Properties

IUPAC Name

1-[5-[2-(4-bromophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(3-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN4O2S2/c19-12-4-6-15(7-5-12)26-8-9-27-11-16-23-24-18(28-16)22-17(25)21-14-3-1-2-13(20)10-14/h1-7,10H,8-9,11H2,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRNGGNREIEIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NN=C(S2)CSCCOC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-[2-(4-Bromophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(3-chlorophenyl)urea typically involves multiple steps:

    Formation of the Thiadiazole Ring: This step often involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.

    Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced through a nucleophilic substitution reaction, where a bromophenol derivative reacts with an appropriate electrophile.

    Attachment of the Sulfanylmethyl Group:

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[5-[2-(4-Bromophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(3-chlorophenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group would yield sulfoxides or sulfones, while nucleophilic substitution of the bromophenoxy group could yield various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in various biological assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-[5-[2-(4-Bromophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(3-chlorophenyl)urea exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-[2-(4-Chlorophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(3-bromophenyl)urea
  • 1-[5-[2-(4-Methoxyphenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(3-chlorophenyl)urea

Uniqueness

1-[5-[2-(4-Bromophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(3-chlorophenyl)urea is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromophenoxy and chlorophenyl groups, along with the thiadiazole ring, makes it a versatile compound with potential for diverse applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-[2-(4-Bromophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(3-chlorophenyl)urea
Reactant of Route 2
1-[5-[2-(4-Bromophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(3-chlorophenyl)urea

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